molecular formula C9H12N2O4S B12403843 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

Cat. No.: B12403843
M. Wt: 244.27 g/mol
InChI Key: PHNDUXLWAVSUAL-KYVYOHOSSA-N
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Description

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one is a complex organic compound with significant biochemical and pharmacological properties This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a sulfanylidenepyrimidinone moiety and a hydroxymethyl oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a thiol-containing compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or alkoxides replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.

    Substitution: Amines, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the addition of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, alcohols

    Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and its interaction with biological macromolecules.

    Medicine: Investigated for its therapeutic potential, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-hydroxy-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one: Shares a similar pyrimidine structure but lacks the sulfanylidenepyrimidinone moiety.

    1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: Contains a similar oxolan ring but has different substituents on the pyrimidine ring.

Uniqueness

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one is unique due to its combination of a hydroxymethyl oxolan ring and a sulfanylidenepyrimidinone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(15-6)11-2-1-7(16)10-9(11)14/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16)/t5?,6-,8-/m1/s1

InChI Key

PHNDUXLWAVSUAL-KYVYOHOSSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C=CC(=S)NC2=O

Canonical SMILES

C1C(C(OC1N2C=CC(=S)NC2=O)CO)O

Origin of Product

United States

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